molecular formula C10H13BrN2O B179979 N-(5-Bromopyridin-2-YL)pivalamide CAS No. 182344-63-4

N-(5-Bromopyridin-2-YL)pivalamide

Cat. No. B179979
Key on ui cas rn: 182344-63-4
M. Wt: 257.13 g/mol
InChI Key: LHJMFFKVXROWOC-UHFFFAOYSA-N
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Patent
US08969386B2

Procedure details

Tributyl(vinyl)stannane (50 g, 0.16 mol), Pd(Ph3P)4 (3.3 g, 2.9 mmol) and a catalytic amount of 2,6-t-butyl-4-methylphenol was added to a solution of N-(5-bromopyridin-2-yl)pivalamide (36 g, 0.14 mol) in toluene. The reaction mixture was heated at reflux for 48 h. The solvent was evaporated in vacuo and the residue was purified by chromatography on silica gel (5% EtOAc in petroleum ether) to afford N-(5-vinylpyridin-2-yl)pivalamide (23 g, 80% yield). 1H NMR (CDCl3, 300 MHz) δ 8.24-8.20 (m, 2H), 8.02 (br s, 1H), 7.77 (dd, J=8.7 and 2.4, 1H), 6.65 (dd, J=17.7 and 10.8, 1H), 5.73 (d, J=17.7, 1H), 5.29 (d, J=10.8, 1H), 1.32 (s, 9H).
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
2,6-t-butyl-4-methylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn](CCCC)(CCCC)C=C)[CH2:2]CC.Br[C:17]1[CH:18]=[CH:19][C:20]([NH:23][C:24](=[O:29])[C:25]([CH3:28])([CH3:27])[CH3:26])=[N:21][CH:22]=1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:1]([C:17]1[CH:18]=[CH:19][C:20]([NH:23][C:24](=[O:29])[C:25]([CH3:28])([CH3:27])[CH3:26])=[N:21][CH:22]=1)=[CH2:2] |^1:40,42,61,80|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Name
2,6-t-butyl-4-methylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
36 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)NC(C(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3.3 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel (5% EtOAc in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C=1C=CC(=NC1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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